molecular formula C8H14BrNO2 B000976 Arecoline hydrobromide CAS No. 300-08-3

Arecoline hydrobromide

Cat. No. B000976
CAS RN: 300-08-3
M. Wt: 236.11 g/mol
InChI Key: AXOJRQLKMVSHHZ-UHFFFAOYSA-N
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Description

Thalidomide is a synthetic compound that was initially developed in the 1950s by the West German pharmaceutical company Chemie Grünenthal GmbH. It was originally intended as a sedative and antiemetic, particularly for treating morning sickness in pregnant women . it was later discovered to cause severe birth defects, leading to its withdrawal from the market. Despite its tragic history, thalidomide has found new applications in treating various medical conditions, including multiple myeloma and complications of leprosy .

Safety and Hazards

Arecoline hydrobromide is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Arecoline hydrobromide is an agonist at both muscarinic and nicotinic acetylcholine receptors . It interacts with these receptors to exert its effects. It is primarily a partial agonist of muscarinic acetylcholine receptors , leading to its parasympathomimetic effects.

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It has been reported to cause DNA damage and induce hepatocyte apoptosis . It also promotes excitation and decreases sleeping time, enhances learning and memory, and can decrease symptoms of depression and schizophrenia .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with acetylcholine receptors. It is primarily a partial agonist of muscarinic acetylcholine receptors . In addition, this compound also inhibits AMPK through the generation of ROS in several types of cells .

Preparation Methods

Thalidomide can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid. This intermediate is then cyclized with an ammonia donor such as urea, ammonium acetate, or thiourea in the presence of a catalyst like 4-dimethylaminopyridine and diphenyl ether to yield thalidomide .

For industrial production, high-purity thalidomide can be prepared by dissolving crude thalidomide in hot dimethyl sulfoxide or a mixed solvent of dimethyl sulfoxide and fatty alcohol. The solution is then decolorized using activated carbon, filtered while hot, and cooled to induce crystallization .

Chemical Reactions Analysis

Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is known to hydrolyze non-enzymatically at its amide sites, and enzymatic metabolism can produce 5-hydroxythalidomide through the action of the enzyme CYP2C19 . Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions include hydrolyzed and hydroxylated derivatives of thalidomide .

Comparison with Similar Compounds

Similar compounds include lenalidomide and pomalidomide, which also target cereblon and have similar mechanisms of action . thalidomide is unique in its historical significance and the extent of its teratogenic effects. Lenalidomide and pomalidomide have been developed to reduce these adverse effects while retaining therapeutic efficacy .

Similar Compounds

Thalidomide’s journey from a sedative to a valuable therapeutic agent highlights the importance of rigorous drug testing and the potential for repurposing existing compounds for new medical applications.

properties

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOJRQLKMVSHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075379
Record name Arecoline hydrobromide
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Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

300-08-3
Record name Arecoline hydrobromide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Arecoline hydrobromide [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecoline hydrobromide
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Record name Arecoline hydrobromide
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Record name Arecoline hydrobromide
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Record name ARECOLINE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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